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molecular formula C15H19BrN2O4S B8372768 1-Amino-3-bromo-5-methoxy-pyridinium 2,4,6-trimethylbenzenesulfonate

1-Amino-3-bromo-5-methoxy-pyridinium 2,4,6-trimethylbenzenesulfonate

Cat. No. B8372768
M. Wt: 403.3 g/mol
InChI Key: RHIUSYHOAJBWGA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US08455477B2

Procedure details

(Adapted from: Miki, Y. et. al.; Heterocycles 1996, 43, 2249-2256; 2-[(aminooxy)sulfonyl]-1,3,5-trimethylbenzene was prepared using the procedure described in Krause, J. G. Synthesis, 1972, 3, 140). A solution of 3-bromo-5-methoxypyridine (8.72 g, 46.4 mmol) in dichloromethane (93 ml) was cooled to 0° C. A solution of 2-[(aminooxy)sulfonyl]-1,3,5-trimethylbenzene (13.31 g, 46.4 mmol) in dichloromethane (93 ml) was added in a steady stream via canula and the mixture was allowed to stir for 1 h at 0° C. At this time, 460 mL of ether was added dropwise via addition funnel over 5 minutes. The precipitated solid was collected via filtration, and washed with cold ether. The solid was placed under vacuum for 30 minutes to afford 1-amino-3-bromo-5-methoxypyridinium 2,4,6-trimethylbenzenesulfonate as a colorless solid.
[Compound]
Name
Heterocycles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.72 g
Type
reactant
Reaction Step Two
Quantity
93 mL
Type
solvent
Reaction Step Two
Quantity
13.31 g
Type
reactant
Reaction Step Three
Quantity
93 mL
Type
solvent
Reaction Step Three
Name
Quantity
460 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([O:8][CH3:9])[CH:7]=1.[NH2:10][O:11][S:12]([C:15]1[C:20]([CH3:21])=[CH:19][C:18]([CH3:22])=[CH:17][C:16]=1[CH3:23])(=[O:14])=[O:13].CCOCC>ClCCl>[NH2:10][O:11][S:12]([C:15]1[C:20]([CH3:21])=[CH:19][C:18]([CH3:22])=[CH:17][C:16]=1[CH3:23])(=[O:13])=[O:14].[CH3:21][C:20]1[CH:19]=[C:18]([CH3:22])[CH:17]=[C:16]([CH3:23])[C:15]=1[S:12]([O-:14])(=[O:13])=[O:11].[NH2:10][N+:4]1[CH:5]=[C:6]([O:8][CH3:9])[CH:7]=[C:2]([Br:1])[CH:3]=1 |f:5.6|

Inputs

Step One
Name
Heterocycles
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
8.72 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)OC
Name
Quantity
93 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
13.31 g
Type
reactant
Smiles
NOS(=O)(=O)C1=C(C=C(C=C1C)C)C
Name
Quantity
93 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
460 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir for 1 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesis, 1972, 3, 140)
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected via filtration
WASH
Type
WASH
Details
washed with cold ether
WAIT
Type
WAIT
Details
The solid was placed under vacuum for 30 minutes
Duration
30 min

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NOS(=O)(=O)C1=C(C=C(C=C1C)C)C
Name
Type
product
Smiles
CC1=C(C(=CC(=C1)C)C)S(=O)(=O)[O-].N[N+]1=CC(=CC(=C1)OC)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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